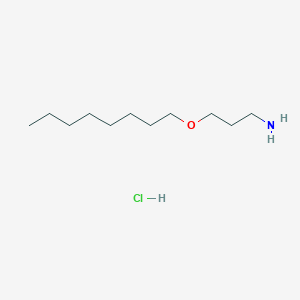

3-(Octyloxy)propan-1-amine hydrochloride

Description

3-(Octyloxy)propan-1-amine hydrochloride is a tertiary amine derivative featuring an octyloxy (C₈H₁₇O) substituent on the propane backbone. The octyloxy group likely enhances lipophilicity, influencing solubility and biological membrane interactions compared to shorter-chain or aromatic analogs.

Properties

IUPAC Name |

3-octoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO.ClH/c1-2-3-4-5-6-7-10-13-11-8-9-12;/h2-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEFISALQVOVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Octyloxy)propan-1-amine hydrochloride (CAS number 84898-39-5) is a chemical compound characterized by its molecular formula and a molecular weight of 223.78 g/mol. This compound appears as a white to off-white crystalline powder and is soluble in water, methanol, and ethanol. It is primarily utilized in research settings, especially for studying ion channels and protein-ligand interactions.

Ion Channel Modulation

Research indicates that 3-(Octyloxy)propan-1-amine hydrochloride plays a significant role in modulating ion channels, particularly nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated its ability to enhance neurotransmitter release from synapses, which is critical for synaptic transmission and overall neuronal communication. The compound acts as a ligand in binding studies related to G protein-coupled receptors (GPCRs), making it a valuable tool in neuroscience and drug discovery.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the octyloxy group enhances its lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular receptors. This interaction can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis of 3-(Octyloxy)propan-1-amine hydrochloride with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Decyloxy)propan-1-amine hydrochloride | Longer alkyl chain; potential differences in solubility and biological activity. | |

| N,N-Dimethyl-3-octoxypropan-1-amine hydrochloride | Contains dimethyl groups; may exhibit different pharmacological properties. | |

| 3-(Hexyloxy)propan-1-amine hydrochloride | Shorter alkyl chain; likely different ion channel modulation effects. |

This table highlights how variations in alkyl chain length and functional groups can influence the pharmacological properties of amine hydrochlorides.

Neurotransmitter Release Enhancement

In one study, the effects of 3-(Octyloxy)propan-1-amine hydrochloride on neurotransmitter release were assessed using synaptosomes derived from rat brains. The results indicated that the compound significantly increased the release of acetylcholine upon stimulation, suggesting its potential utility as a research tool for understanding synaptic mechanisms.

G Protein-Coupled Receptor Binding Studies

Another investigation focused on the binding affinity of this compound for various GPCRs. Using radiolabeled ligands and competitive binding assays, it was found that 3-(Octyloxy)propan-1-amine hydrochloride exhibited high affinity for certain receptor subtypes, indicating its potential application in drug development targeting these pathways.

Comparison with Similar Compounds

Structural and Molecular Data

Substituent-Driven Property Differences

- Lipophilicity : The octyloxy group in the target compound confers significantly higher hydrophobicity compared to cyclobutylmethoxy (cyclic ether) or aromatic substituents (e.g., 3,5-dimethoxyphenyl). This property is critical for membrane permeability in drug design .

- Solubility : Methoxy groups (e.g., 3,5-dimethoxyphenyl) enhance aqueous solubility via hydrogen bonding, whereas long alkyl chains (octyloxy) reduce it, favoring organic phases .

Preparation Methods

Nucleophilic Substitution Reaction

- Starting Materials:

- 3-chloropropylamine (or 3-bromopropylamine)

- 1-octanol (octyl alcohol)

- Reaction Type: Nucleophilic substitution (SN2)

- Reaction Conditions:

- Base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the alcohol and generate the alkoxide nucleophile

- Solvent: Often polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity

- Temperature: Typically mild heating (50–90 °C) to facilitate reaction kinetics

- Mechanism: The alkoxide ion generated from octanol attacks the electrophilic carbon of 3-chloropropylamine, displacing the chloride ion and forming the ether linkage.

Amination and Salt Formation

- After synthesis of the free base 3-(octyloxy)propan-1-amine, the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., diethyl ether or ethanol). This step improves the compound’s stability, crystallinity, and handling properties.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | NaOH or K2CO3 | Ensures formation of octyl alkoxide |

| Solvent | DMF, DMSO, or acetone | Polar aprotic solvents preferred |

| Temperature | 50–90 °C | Elevated temperature accelerates SN2 |

| Reaction Time | 6–24 hours | Dependent on scale and reagent purity |

| Molar Ratios | 1:1.1 (3-chloropropylamine:octanol) | Slight excess of octanol to drive reaction |

| Work-up | Extraction with organic solvents, washing | Removal of inorganic salts and impurities |

| Purification | Distillation or recrystallization | To isolate pure hydrochloride salt |

Alternative Synthetic Routes

While the nucleophilic substitution of 3-chloropropylamine with octanol is the most straightforward and widely used method, alternative approaches include:

Epoxide Ring Opening:

Using 1-octyl glycidyl ether reacted with ammonia or ammonium salts to open the epoxide ring and form the amine. This method can provide regioselectivity but requires additional steps for epoxide synthesis.Reductive Amination:

Starting from 3-(octyloxy)propanal, reductive amination with ammonia or amine sources using reducing agents such as sodium cyanoborohydride. This method is less common due to the availability of haloalkane precursors.

Industrial Production Considerations

Scale-Up:

Industrial synthesis often employs continuous flow reactors to enhance heat and mass transfer, improving yield and safety.Purification:

Advanced purification techniques such as chromatographic methods or vacuum distillation are used to achieve high purity.Environmental and Safety:

Use of greener solvents and minimizing halogenated waste is a focus in modern industrial processes.

Research Findings and Analytical Data

Reaction Yields:

Typical yields for the nucleophilic substitution route range from 75% to 90%, depending on reaction conditions and purification efficiency.Spectroscopic Characterization:

- NMR: 1H and 13C NMR confirm the ether linkage and amine functionality.

- Mass Spectrometry: LC-MS analysis shows a molecular ion peak consistent with the protonated amine (m/z 188.2 [M+H]+).

- Physical State: The hydrochloride salt is usually isolated as a solid, improving handling compared to the free base liquid form.

Summary Table: Preparation Methods Comparison

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-chloropropylamine + octanol | NaOH, DMF, 50–90 °C | Simple, high yield, scalable | Requires handling of halides |

| Epoxide Ring Opening | 1-octyl glycidyl ether + NH3 | Ammonia, mild heating | Regioselective | Multi-step synthesis of epoxide |

| Reductive Amination | 3-(octyloxy)propanal + NH3 | NaBH3CN or similar reductants | Mild conditions | Requires aldehyde precursor |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Octyloxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Synthetic Routes :

- Nucleophilic Substitution : React 3-bromopropan-1-amine with octanol under basic conditions (e.g., K₂CO₃) to form the octyloxy intermediate.

- Reductive Amination : Use aldehydes or ketones with propan-1-amine derivatives in the presence of reducing agents (e.g., NaBH₃CN) to introduce the amine group.

- Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, enhancing crystallinity and solubility .

Q. What physicochemical properties of 3-(Octyloxy)propan-1-amine hydrochloride are critical for its application in biological assays?

- Solubility : The hydrochloride salt form increases water solubility (>50 mg/mL at 25°C), facilitating use in aqueous buffers for cell-based assays .

- Molecular Weight : ~235.78 g/mol (C₁₁H₂₆ClNO), enabling membrane permeability for cellular uptake studies.

- Structural Features : The octyloxy chain enhances lipid bilayer interactions, while the protonated amine facilitates ionic bonding with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the solubility profile of 3-(Octyloxy)propan-1-amine hydrochloride in different solvent systems?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Confirm salt stability and hydration states affecting solubility.

- Solubility Assays : Test in buffered solutions (pH 4–8) and organic-aqueous mixtures (e.g., DMSO:PBS) to identify optimal conditions.

- Counterion Analysis : Compare hydrochloride vs. other salts (e.g., trifluoroacetate) to assess solubility variations .

Q. What advanced analytical techniques are recommended for characterizing impurities in 3-(Octyloxy)propan-1-amine hydrochloride batches?

- HPLC-MS : Detect and quantify trace impurities (e.g., unreacted octanol or dealkylated byproducts) using a C18 column and ESI ionization.

- ¹H/¹³C NMR : Assign peaks to confirm structural integrity (e.g., δ 3.4 ppm for octyloxy -OCH₂- and δ 2.7 ppm for -NH₃⁺Cl⁻).

- Elemental Analysis : Validate Cl⁻ content (±0.5% theoretical) to ensure salt purity .

Q. How does the presence of the octyloxy group influence the compound's interaction with lipid bilayers in cellular uptake studies?

- Mechanistic Insight :

- The octyloxy chain (C₈H₁₇O-) increases hydrophobicity, promoting partitioning into lipid membranes (logP ~2.5).

- Molecular Dynamics Simulations : Reveal preferential localization in the membrane’s acyl region, enhancing passive diffusion.

- Biological Validation : Use fluorescence-labeled analogs to track intracellular trafficking in models like HEK293 or Caco-2 cells .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.